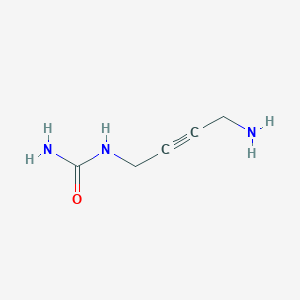

N-(4-Aminobut-2-yn-1-yl)urea

Description

Propriétés

Numéro CAS |

192372-31-9 |

|---|---|

Formule moléculaire |

C5H9N3O |

Poids moléculaire |

127.14 g/mol |

Nom IUPAC |

4-aminobut-2-ynylurea |

InChI |

InChI=1S/C5H9N3O/c6-3-1-2-4-8-5(7)9/h3-4,6H2,(H3,7,8,9) |

Clé InChI |

ONTPWWFNHHIWQE-UHFFFAOYSA-N |

SMILES canonique |

C(C#CCNC(=O)N)N |

Origine du produit |

United States |

Méthodes De Préparation

Phenyl Carbamate Route in Dimethyl Sulfoxide (DMSO)

A highly efficient and mild method for urea derivatives synthesis involves reacting phenyl carbamates with primary amines in DMSO at ambient temperature. This method avoids toxic phosgene and harsh conditions, producing phenol as the only by-product, which is easily removed by aqueous base wash.

-

- Prepare phenyl N-(4-aminobut-2-yn-1-yl)carbamate as the carbamate intermediate.

- React this carbamate with ammonia or the 4-aminobut-2-yn-1-yl amine in DMSO at room temperature (ca. 22 °C).

- The molar ratio of carbamate to amine is typically 1:1 to 1:1.1.

- Reaction time ranges from instantaneous to a few hours depending on nucleophilicity.

- After reaction, extract with ethyl acetate and wash with 1N NaOH to remove phenol.

- Isolate the urea derivative by concentration and recrystallization.

-

- Mild, neutral conditions without need for anhydrous media.

- High yields (often >90%).

- Applicable to sterically hindered amines and aromatic or aliphatic carbamates.

- Avoids phosgene and thiophosgene toxicity.

-

Parameter Typical Value Notes Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent Temperature 22–25 °C Room temperature Reaction time 15 min to 3 hours Depends on amine and carbamate Molar ratio (carbamate:amine) 1:1 to 1:1.1 Slight excess amine preferred By-product Phenol Removed by 1N NaOH wash Yield 85–95% High yield typical

This method is well-documented in patent literature and organic synthesis journals as a practical route for urea derivatives including N-(4-Aminobut-2-yn-1-yl)urea.

Use of Safer Phosgene Substitutes: S,S-Dimethyl Dithiocarbonate (DMDTC)

To avoid phosgene, S,S-dimethyl dithiocarbonate has been employed as a carbonylating agent for urea synthesis under mild conditions:

-

- Formation of S-methyl N-alkylthiocarbamate intermediate at room temperature.

- Reaction of this intermediate with 4-aminobut-2-yn-1-yl amine at 50–70 °C to yield the urea derivative.

-

- Excellent yields and purity.

- Straightforward isolation of products.

- Mild reaction conditions compatible with sensitive functional groups.

This approach is supported by recent medicinal chemistry research focusing on green and safe urea synthesis.

Plasma-Ice Interaction Green Synthesis (Emerging Method)

A novel green chemistry approach involves plasma-assisted synthesis of urea derivatives using NH3 and CO2 gas mixtures interacting with ice surfaces:

-

- Plasma generates reactive nitrogen and carbon species.

- NH3 reacts with CO2 to form carbamic acid and ammonium carbamate intermediates.

- These intermediates dehydrate to form urea.

-

- Environmentally friendly, energy-efficient.

- Avoids hazardous reagents.

- Potential for sustainable urea production.

-

- Currently demonstrated for simple urea, adaptation to this compound requires further research.

This method represents a promising future direction for urea derivative synthesis.

Comparative Summary of Preparation Methods

| Method | Key Features | Reaction Conditions | Yield Range | Safety & Environmental Impact |

|---|---|---|---|---|

| Phenyl Carbamate in DMSO | Mild, room temp, phenol by-product | 22–25 °C, 15 min–3 h | 85–95% | Avoids phosgene, mild, easy workup |

| S,S-Dimethyl Dithiocarbonate | Phosgene substitute, two-step | RT to 70 °C | High | Safer carbonylation, good purity |

| Plasma-Ice Interaction | Green, plasma-driven synthesis | Plasma conditions, variable | Experimental | Environmentally friendly, novel |

| Electrochemical Synthesis | One-step, catalyst-driven | Electrochemical cell | Low (early) | Sustainable, scalable potential |

Research Findings and Notes

The phenyl carbamate method is well-established and versatile for synthesizing urea derivatives with sensitive groups like alkynes, providing excellent yields under neutral conditions without the need for anhydrous solvents or toxic reagents.

The use of phosgene substitutes such as S,S-dimethyl dithiocarbonate offers a safer alternative for carbonylation steps, maintaining high product purity and yield.

Emerging green methods such as plasma-assisted synthesis and electrochemical routes show promise for sustainable urea production but require further adaptation for complex derivatives like this compound.

The alkyne functionality in the 4-aminobut-2-yn-1-yl moiety necessitates mild reaction conditions to prevent side reactions, which is well accommodated by the phenyl carbamate/DMSO method.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

N-(4-Aminobut-2-yn-1-yl)urée a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. En biologie, il sert de précurseur au développement de composés bioactifs possédant des propriétés thérapeutiques potentielles. En médecine, les dérivés de N-(4-Aminobut-2-yn-1-yl)urée sont étudiés pour leur utilisation potentielle comme médicaments ou agents diagnostiques. Dans l'industrie, le composé est utilisé dans la production d'agrochimiques et d'autres produits chimiques à haute valeur ajoutée.

Mécanisme d'action

Le mécanisme d'action de N-(4-Aminobut-2-yn-1-yl)urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des liaisons hydrogène et des interactions de van der Waals avec les protéines, affectant leur stabilité et leur fonction. Ces interactions peuvent entraîner des changements dans la conformation et l'activité des protéines, ce qui peut sous-tendre les effets biologiques du composé. De plus, N-(4-Aminobut-2-yn-1-yl)urée peut participer à des réactions enzymatiques, influençant davantage les processus cellulaires.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-Aminobut-2-yn-1-yl)urea has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit activity against various viral proteases. For instance, modifications in the side chains of this compound have shown promising results in inhibiting chikungunya virus protease, which is crucial for viral replication .

| Compound | Activity | Target |

|---|---|---|

| This compound derivative | Moderate | Chikungunya nsP2 protease |

Material Science

The compound is also being explored for its utility in developing new materials, specifically in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

In a study focused on the synthesis of functionalized polymers, this compound was used as a monomer to create polyurethanes with enhanced mechanical properties. The incorporation of this compound resulted in materials with improved thermal stability and flexibility compared to traditional polyurethanes .

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Polyurethane | Thermal stability, Flexibility | Coatings, Adhesives |

Catalysis

This compound has been utilized in catalysis, particularly in transition metal-catalyzed reactions.

Case Study: Transition Metal Catalysis

Research demonstrated that when combined with copper salts, this compound facilitated cyclization reactions leading to the formation of complex heterocycles. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its effectiveness as a ligand in catalytic processes .

| Catalyst System | Reaction Type | Yield (%) |

|---|---|---|

| Copper-N-(4-Aminobut-2-yn-1-yl)urea | Cyclization | 87% |

Mécanisme D'action

The mechanism of action of N-(4-Aminobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their stability and function . These interactions can lead to changes in protein conformation and activity, which may underlie the compound’s biological effects. Additionally, this compound can participate in enzymatic reactions, further influencing cellular processes .

Comparaison Avec Des Composés Similaires

Structural Features

- N-(4-Aminobut-2-yn-1-yl)urea: Features a urea core with a 4-aminobut-2-ynyl group, introducing both amine functionality and a rigid alkyne spacer.

- PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea) : Contains a chloro-dimethoxyphenyl group and an isoxazolyl substituent, enhancing hydrophobic interactions and receptor selectivity .

- Urea : The simplest urea derivative, lacking substituents, widely used in fertilizers and industrial processes .

Key Structural Differences :

- The alkyne and amine groups in this compound contrast with the aromatic and heterocyclic substituents in PNU-120596, impacting electronic properties and molecular interactions.

Physicochemical Properties

Data Table: Comparative Analysis of Urea Derivatives

Research Findings and Implications

- Structural Insights: The alkyne group in this compound offers unique opportunities for bioconjugation, unlike PNU-120596’s aromatic moieties.

- Biological Relevance: While PNU-120596’s activity is well-documented , the target compound’s amine group may target distinct pathways, such as aminopeptidase inhibition.

- Agricultural vs. Pharmaceutical Use : Urea’s role in fertilizers contrasts with specialized derivatives like PNU-120596, highlighting the diversity of urea-based molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.